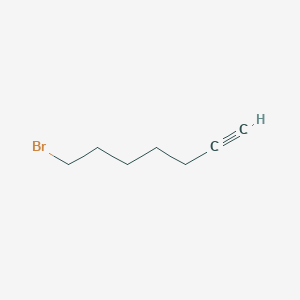

7-Bromohept-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromohept-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBMYWHADQVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-1-yne is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data for similar compounds. It is expected to be soluble in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [2][3] |

| Molecular Weight | 175.07 g/mol | [2][3] |

| CAS Number | 81216-14-0 | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid | |

| Boiling Point | 27 °C at 1 mmHg (for 7-Bromo-1-heptene) | [4][5][6][7][8] |

| Density | 1.162 g/mL at 25 °C (for 7-Bromo-1-heptene) | [4][5] |

| Solubility | Soluble in nonpolar organic solvents. Slightly soluble in water (for 7-Bromo-1-heptene). | [8][9] |

Note: Boiling point and density data are for the related compound 7-Bromo-1-heptene and should be considered as an estimate for this compound.

Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

Table 2: Spectroscopic Data of this compound

| Technique | Characteristic Peaks |

| ¹H NMR | δ ~3.4 ppm (t, 2H, CH₂Br), ~2.2 ppm (td, 2H, C≡C-CH₂), ~1.9 ppm (t, 1H, C≡CH), 1.4-1.6 ppm (m, 4H, alkyl chain) |

| ¹³C NMR | δ ~84 ppm (C≡CH), ~68 ppm (C≡CH), ~33 ppm (CH₂Br), ~32, 28, 18 ppm (alkyl chain carbons) |

| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 174/176 (due to bromine isotopes) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from a readily available cyclic ether, such as tetrahydrofuran (THF). The following is a representative protocol based on a patented method.[10]

Step 1: Ring Opening of Tetrahydrofuran

-

To a solution of tetrahydrofuran, add 48% hydrobromic acid aqueous solution dropwise at a controlled temperature of -5 to 5 °C.

-

After the addition is complete, the reaction mixture is warmed to 75-85 °C and stirred for 1-2 hours.

-

The mixture is then cooled to -3 to 3 °C and neutralized with a solution of sodium bicarbonate.

-

The product, 4-bromobutan-1-ol, is extracted with an organic solvent.

Step 2: Hydroxyl Group Protection

-

The extracted 4-bromobutan-1-ol is dissolved in dichloromethane.

-

A catalytic amount of p-toluenesulfonic acid and 3,4-dihydropyran are added to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.

Step 3: Coupling Reaction

-

The protected 4-bromobutan-1-ol is reacted with propargylmagnesium bromide (a Grignard reagent) in an ether solvent like THF to form the carbon chain.

Step 4: Deprotection

-

The THP protecting group is removed by treating the product from the previous step with a catalytic amount of p-toluenesulfonic acid in methanol.

Step 5: Substitution Reaction

-

The resulting alcohol is converted to the final product, this compound, by reaction with a brominating agent, such as phosphorus tribromide, in an organic solvent like N,N-dimethylformamide.

Purification: The final product is purified by distillation under reduced pressure.

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 81216-14-0 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 7-Bromo-1-heptene = 97 4117-09-3 [sigmaaldrich.com]

- 6. 7-bromo-1-heptene | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 7-Bromo-1-heptene | 4117-09-3 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Bromohept-1-yne (CAS: 81216-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-1-yne is a bifunctional linear-chain hydrocarbon featuring a terminal alkyne and a primary alkyl bromide. This unique combination of reactive groups makes it a highly versatile and valuable building block in modern organic synthesis. Its ability to participate in sequential or orthogonal chemical transformations allows for the efficient construction of complex molecular architectures. The terminal alkyne is amenable to a wide range of reactions, including metal-catalyzed cross-couplings (such as Sonogashira and Glaser couplings), "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and hydrofunctionalization. Simultaneously, the primary bromide serves as a robust electrophilic site for nucleophilic substitution reactions or the formation of organometallic reagents.

This dual reactivity has positioned this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science components.[1][2] Notably, it has gained significant attention in medicinal chemistry as a flexible linker for the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and key applications.

Physical and Chemical Properties

This compound is a liquid at ambient temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

| Property | Value | Source(s) |

| CAS Number | 81216-14-0 | [3][5] |

| Molecular Formula | C₇H₁₁Br | [5] |

| Molecular Weight | 175.07 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Physical Form | Liquid | [4] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |

| InChI Key | SCHBMYWHADQVBE-UHFFFAOYSA-N | [4][5] |

| SMILES | C#CCCCCCBr | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the characteristic spectral data.

| Spectroscopy | Characteristic Features | Source(s) |

| ¹H NMR | Terminal Alkyne Proton (C-1): Appears as a triplet around δ 1.9-2.0 ppm due to coupling with the C-3 methylene protons. Methylene Protons Adjacent to Bromine (C-7): Appears as a triplet around δ 3.4 ppm, shifted downfield due to the electronegative effect of bromine. Aliphatic Methylene Protons (C-3 to C-6): Appear as multiplets in the region of δ 1.5-2.2 ppm. | [1] |

| ¹³C NMR | C-1: ~δ 68.5 ppm. C-2: ~δ 84.0 ppm. C-7 (Adjacent to Br): ~δ 33.5 ppm. Aliphatic Carbons (C-3 to C-6): Appear in the range of δ 18.2-32.5 ppm. | [1] |

| Infrared (IR) | Acetylenic C-H Stretch: Strong, sharp band around 3300 cm⁻¹. C≡C Triple Bond Stretch: Weaker absorption in the region of 2100-2150 cm⁻¹. C-Br Stretch: Appears in the fingerprint region, typically 600-700 cm⁻¹. | [1] |

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of a commercially available precursor, hept-6-yn-1-ol. This transformation can be readily achieved using standard brominating agents.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis from Hept-6-yn-1-ol

This protocol describes a typical procedure for the conversion of hept-6-yn-1-ol to this compound using phosphorus tribromide (PBr₃), a common and effective method for converting primary alcohols to alkyl bromides.[1]

Materials:

-

Hept-6-yn-1-ol (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.4 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., Nitrogen or Argon). Hept-6-yn-1-ol (1.0 eq) is dissolved in anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (0.4 eq), diluted in a small amount of anhydrous DCM, is added dropwise to the stirred solution of the alcohol over 30-60 minutes. A catalytic amount of pyridine can be added to neutralize the HBr byproduct. The temperature should be maintained at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by slowly pouring the mixture over ice water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure this compound.

Reactivity and Applications in Drug Development

Dual Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites. The terminal alkyne can undergo a variety of transformations, while the alkyl bromide is an excellent substrate for nucleophilic substitution. This allows for a modular approach to synthesis, where complex molecules can be assembled piece by piece.

Sonogashira Coupling

A cornerstone reaction for the alkyne moiety is the palladium-catalyzed Sonogashira coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in pharmaceutical synthesis for linking aromatic systems to aliphatic chains.[6][7]

Caption: Workflow of a Sonogashira coupling reaction using this compound.

Application as a PROTAC Linker

One of the most impactful applications of this compound in modern drug discovery is its use as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[8][9] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[9]

The 7-carbon chain of this compound provides an optimal length and flexibility for many PROTAC applications, allowing the two recruited proteins to adopt a productive conformation for ubiquitin transfer. The alkyne and bromide ends can be functionalized sequentially to attach the two different ligands.

Caption: Mechanism of action for a PROTAC utilizing a this compound derived linker.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[4] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, vapors, or spray. Use only non-sparking tools and take precautionary measures against static discharge.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 81216-14-0 [m.chemicalbook.com]

- 4. This compound | 81216-14-0 [sigmaaldrich.com]

- 5. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 7-Bromohept-1-yne

An In-depth Technical Guide to the Physical Properties of 7-Bromohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . It includes a summary of its core physical data and outlines detailed, standard experimental protocols for the determination of key physical characteristics of liquid organic compounds.

Core Physical Properties

This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alkyl bromide. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

The are summarized in the table below. While specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature, its fundamental molecular characteristics and physical state are well-documented.

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol [1][2] |

| CAS Number | 81216-14-0[1][3] |

| Physical Form | Liquid[3][4] |

| Boiling Point | Data not available in cited sources |

| Density | Data not available in cited sources |

| Refractive Index | Data not available in cited sources |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][5] For small sample volumes, the micro-boiling point or capillary method is frequently employed.

Apparatus and Materials:

-

Thiele tube or similar heating bath (e.g., MelTemp apparatus, metal heating block)[2][6]

-

Thermometer

-

Small test tube (fusion tube)

-

Liquid sample (a few mL)

-

Heating source (e.g., Bunsen burner, hot plate)[6]

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (approximately 0.5 - 2 mL) is placed into the small test tube.[5][7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a heating bath (Thiele tube filled with paraffin oil or a metal heating block).[6] The top of the test tube should remain above the oil level.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit of volume (D = m/V).[4][8] For liquids, this can be determined with high precision using a pycnometer or more simply with a balance and a graduated cylinder.

Apparatus and Materials:

-

Analytical balance

-

Liquid sample

-

Pipette or dropper

Procedure (using Graduated Cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of the liquid sample (e.g., 10 mL) is carefully measured into the graduated cylinder.[8]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its measured volume.[8]

Procedure (using Pycnometer):

-

A clean, dry pycnometer is weighed empty.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The pycnometer is weighed again when full.

-

The mass of the liquid is determined by the difference between the full and empty weights.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

Determination of Refractive Index

The refractive index is a dimensionless quantity that describes how light propagates through a substance.[11][12] It is a characteristic property and is measured using a refractometer.

Apparatus and Materials:

-

Abbe Refractometer[13]

-

Light source (often built-in, using the sodium D-line at 589 nm)[1]

-

Liquid sample (a few drops)

-

Pipette or dropper

-

Cleaning solvent (e.g., ethanol or acetone) and soft lens tissue[12]

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.[12]

-

A few drops of the liquid sample are placed onto the surface of the lower prism using a pipette.[1]

-

The prism assembly is closed carefully to spread the sample into a thin, even layer.

-

The light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment controls are used to bring a distinct light-dark boundary into view.[12][13]

-

The dispersion correction wheel is adjusted to eliminate any color fringes at the boundary, resulting in a sharp, colorless line.

-

The main adjustment knob is turned to align the boundary line precisely with the crosshairs in the eyepiece.[1]

-

The refractive index value is read from the instrument's scale.

-

The temperature of the measurement should always be recorded, as the refractive index is temperature-dependent.[1][12] The value is typically corrected to a standard temperature, such as 20°C.

Workflow for Compound Characterization

The physical property measurements described above are integral parts of a broader workflow for the characterization of a chemical compound. This process ensures the identity, purity, and structure of a substance are confirmed before its use in further research or development.

Caption: General workflow for the physical and chemical characterization of a liquid organic compound.

References

- 1. youtube.com [youtube.com]

- 2. phillysim.org [phillysim.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Lesson 3.3: Density of Water - American Chemical Society [acs.org]

- 9. mt.com [mt.com]

- 10. scribd.com [scribd.com]

- 11. faculty.weber.edu [faculty.weber.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

7-Bromohept-1-yne molecular weight and formula

An In-depth Guide to the Physicochemical Properties of 7-Bromohept-1-yne

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the core physicochemical data for this compound, a versatile building block in organic synthesis.

The molecular formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The accepted values for this compound are presented below.

| Property | Value |

| Molecular Formula | C₇H₁₁Br[1][2][3] |

| Molecular Weight | 175.07 g/mol [1][2][3][4] |

References

An In-depth Technical Guide to the Synthesis of 7-Bromohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-1-yne is a valuable bifunctional molecule widely utilized in organic synthesis, particularly as a versatile building block and linker in the development of complex molecules and pharmaceuticals, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal alkyne and a primary alkyl bromide, allowing for orthogonal functionalization. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and characterization information to facilitate its preparation in a laboratory setting.

Introduction

The dual functionality of this compound makes it a crucial intermediate in various synthetic applications. The terminal alkyne can undergo a range of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions ("click" chemistry), and hydrofunctionalizations.[1] Simultaneously, the bromo group serves as a handle for nucleophilic substitution or the formation of organometallic reagents.[1] This technical guide details the two most prevalent and reliable methods for its synthesis: the alkylation of an acetylide with 1,5-dibromopentane and the Appel reaction of 6-heptyn-1-ol.

Synthetic Pathways

Two principal synthetic strategies have been established for the preparation of this compound. The logical flow of these syntheses is depicted below.

Caption: Synthetic routes to this compound.

Route 1: Alkylation of Acetylide with 1,5-Dibromopentane

This method involves the formation of an acetylide anion from acetylene, which then acts as a nucleophile in an SN2 reaction with an excess of a dibromoalkane. Using a large excess of the dibromoalkane is crucial to minimize the dialkylation byproduct.

Route 2: Bromination of 6-Heptyn-1-ol via the Appel Reaction

This approach transforms the hydroxyl group of 6-heptyn-1-ol into a bromide under mild conditions using triphenylphosphine and a bromine source like carbon tetrabromide. The reaction proceeds with an inversion of configuration if the alcohol is chiral.[3][4]

Experimental Protocols

Synthesis via Acetylide Alkylation

Reaction Scheme:

HC≡CH + 1) n-BuLi or NaNH₂ 2) Br(CH₂)₅Br → HC≡C(CH₂)₅Br

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |

| Lithium acetylide-ethylenediamine complex | 92.08 | - |

| 1,5-Dibromopentane | 229.99 | 1.70 |

| Diethyl ether (anhydrous) | 74.12 | 0.713 |

| Saturated aqueous ammonium chloride | - | - |

| Anhydrous magnesium sulfate | 120.37 | - |

Procedure:

-

A solution of lithium acetylide-ethylenediamine complex (1.0 eq) in a suitable anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

1,5-Dibromopentane (5.0 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by GC) | >97% |

Synthesis via Appel Reaction

Reaction Scheme:

HO(CH₂)₅C≡CH + PPh₃ + CBr₄ → Br(CH₂)₅C≡CH + Ph₃PO + CHBr₃

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |

| 6-Heptyn-1-ol | 112.17 | 0.903 |

| Triphenylphosphine (PPh₃) | 262.29 | - |

| Carbon tetrabromide (CBr₄) | 331.63 | - |

| Dichloromethane (anhydrous) | 84.93 | 1.33 |

Procedure:

-

To a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane is added portion-wise.

-

A solution of 6-heptyn-1-ol (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide.

-

The solid is removed by filtration, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | High |

| Purity (by NMR) | >95% |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data Summary:

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃) | δ 3.41 (t, 2H), 2.20 (td, 2H), 1.95 (t, 1H), 1.89 (quint, 2H), 1.62 (m, 2H), 1.53 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 84.1, 68.3, 33.5, 32.1, 27.5, 25.5, 18.2 |

| FTIR (neat) | ν (cm⁻¹) 3310 (≡C-H), 2940, 2860 (C-H), 2120 (C≡C), 640 (C-Br) |

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] It is also a skin and eye irritant.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.[6]

Conclusion

This guide provides detailed and actionable protocols for the synthesis of this compound, a key building block in modern organic and medicinal chemistry. Both the acetylide alkylation and the Appel reaction routes offer reliable methods for its preparation, with the choice of method depending on the availability of starting materials and desired scale. The provided quantitative data and characterization information will aid researchers in the successful synthesis and verification of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 7-Bromohept-2-yne | C7H11Br | CID 565387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Appel Reaction [organic-chemistry.org]

- 5. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]

An In-Depth Technical Guide to 7-Bromohept-1-yne: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and key applications of 7-Bromohept-1-yne. This bifunctional molecule serves as a versatile building block in modern organic synthesis, with significant utility in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the construction of complex molecular architectures through reactions such as the Sonogashira coupling.

Core Structural and Physical Information

This compound is a colorless to pale yellow liquid. Its structure features a terminal alkyne and a primary alkyl bromide, providing two distinct reactive sites for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [1] |

| SMILES | C#CCCCCCBr | [1] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 81216-14-0 | [1][3] |

| Physical Form | Liquid | |

| Storage Conditions | 2-8°C, sealed, dry |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound. Below are the typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~1.95 | t (triplet) | ~2.6 | 1H |

| H-3 | ~2.20 | tt (triplet of triplets) | J ≈ 7.0, 2.6 | 2H |

| H-4, H-5, H-6 | ~1.50 - 1.90 | m (multiplet) | - | 6H |

| H-7 | ~3.40 | t (triplet) | ~6.8 | 2H |

¹³C NMR (Carbon-13 NMR)

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~68.5 |

| C-2 | ~84.0 |

| C-3 | ~18.2 |

| C-4 | ~27.5 |

| C-5 | ~31.8 |

| C-6 | ~32.5 |

| C-7 | ~33.5 |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio.[4] This isotopic pattern is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[4]

| Adduct | m/z (Predicted) |

| [M]+ | 174.00386 |

| [M+H]+ | 175.01169 |

| [M+Na]+ | 196.99363 |

| [M-H]- | 172.99713 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3300 (s) | ≡C-H stretch | Terminal alkyne |

| 3100–3000 (m) | =C-H stretch | Alkene (if present as impurity) |

| 3000–2850 (m) | C-H stretch | Alkane |

| 2260–2100 (w) | -C≡C- stretch | Alkyne |

| 1470–1450 (m) | C-H bend | Alkane |

| 1300–1150 (m) | C-H wag (-CH₂X) | Alkyl halide |

| 850–550 (m) | C-Cl stretch | Alkyl halide (general region) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the derivatization of a terminal alkyne.[5]

Reaction: 1-Heptyne is reacted with a suitable base to form the corresponding acetylide. This is followed by a nucleophilic substitution with an excess of a dibromoalkane, such as 1,5-dibromopentane.

Detailed Protocol:

-

Step 1: Acetylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Step 2: Nucleophilic Substitution: Cool the solution in an ice bath and add a strong base (e.g., sodium amide or n-butyllithium) dropwise to generate the sodium acetylide in situ.

-

Step 3: Reaction with Dibromoalkane: To the acetylide solution, add a large excess of 1,5-dibromopentane. The reaction proceeds via an SN2 mechanism where the acetylide displaces one of the bromide ions.

-

Step 4: Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Sonogashira Coupling Reaction

This compound is a versatile substrate for Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Reaction: this compound is coupled with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Detailed Protocol:

-

Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Step 2: Addition of Reagents: Add a suitable solvent, which is typically an amine base such as triethylamine or diethylamine, that also serves to neutralize the hydrogen halide byproduct.

-

Step 3: Addition of Alkyne: Add this compound to the reaction mixture.

-

Step 4: Reaction Conditions: The reaction is typically carried out at room temperature with stirring until completion (monitored by TLC or GC-MS).

-

Step 5: Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Applications and Signaling Pathways

Role as a PROTAC Linker

This compound is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker component of a PROTAC, for which this compound can serve as a precursor, is critical for modulating the physicochemical properties and degradation efficacy of the final molecule.[8]

Caption: Logical workflow of PROTAC-mediated protein degradation.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction is a powerful tool for the formation of C-C bonds and is a key application of this compound. The reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

- 1. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 81216-14-0 [m.chemicalbook.com]

- 4. mazams.weebly.com [mazams.weebly.com]

- 5. This compound | 81216-14-0 | Benchchem [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

Spectroscopic Profile of 7-Bromohept-1-yne: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 7-Bromohept-1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in contemporary organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who employ this key intermediate in their work. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound verification and reaction monitoring.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Structure: A seven-carbon chain with a terminal alkyne at one end and a bromine atom at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information regarding the chemical environment and connectivity of each atom within the molecule.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (≡C-H) | ~1.95 | Triplet (t) | ~2.6 | 1H |

| H-3 (-CH₂-C≡) | ~2.20 | Triplet of Triplets (tt) | J ≈ 7.0, 2.6 | 2H |

| H-4, H-5, H-6 (-CH₂-) | ~1.50 - 1.90 | Multiplet (m) | - | 6H |

| H-7 (-CH₂-Br) | ~3.40 | Triplet (t) | ~6.8 | 2H |

¹³C NMR Data

Due to the linear nature of the molecule, all seven carbon atoms are chemically distinct, resulting in seven unique signals in the ¹³C NMR spectrum.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~68.5 |

| C-2 (-C≡) | ~84.0 |

| C-3 | ~18.2 |

| C-4 | ~27.5 |

| C-5 | ~31.8 |

| C-6 | ~32.5 |

| C-7 (-CH₂-Br) | ~33.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its terminal alkyne and alkyl bromide functionalities.[1]

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300[1][2][4][5][6] | Strong, Sharp |

| C-H Stretch | Alkane | 2850 - 2950[1][6] | Medium to Strong |

| C≡C Stretch | Alkyne | 2100 - 2260[2][4][5] | Weak to Medium, Sharp |

| C-Br Stretch | Alkyl Halide | 550 - 850 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine its elemental formula, C₇H₁₁Br.[1]

| Parameter | Value | Notes |

| Molecular Formula | C₇H₁₁Br | |

| Monoisotopic Mass | 174.00441 Da[2] | |

| Key Feature | Presence of [M]⁺ and [M+2]⁺ ions | The two molecular ion peaks appear in an approximate 1:1 ratio, which is characteristic for a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, which is a liquid at room temperature.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument's magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the solvent or internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film): Since this compound is a liquid, the simplest method is to prepare a thin film.[7] Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Creating the Film: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film free from air bubbles.[7]

-

Data Acquisition: Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty beam path first. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone), and store them in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Commercial Availability and Synthetic Applications of 7-Bromohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-1-yne is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal functionalization, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its key applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in click chemistry and Sonogashira coupling reactions.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. The following table summarizes the availability from several major suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH97F0417F | 97% | 250 mg, 1 g, 5 g, 25 g |

| ChemicalBook | CB83603394 | N/A | Inquire |

| Echemi | 81216-14-0 | Industrial Grade | Inquire |

| Benchchem | B2833557 | N/A | Inquire |

| BLD Pharm | BL3H97ED1060 | 97% | Inquire |

| TargetMol | T8984 | N/A | Inquire |

Key Synthetic Applications

The unique structure of this compound allows for two primary modes of reactivity: the terminal alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the alkyl bromide is susceptible to nucleophilic substitution. This dual reactivity is leveraged in the synthesis of complex molecules, most notably as a linker in PROTACs.

Application in PROTAC Synthesis: The STAT6 Degrader AK-1690

A significant application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound was recently utilized in the synthesis of AK-1690, a potent and selective degrader of the STAT6 protein.[1][2][3][4]

The synthesis of a PROTAC like AK-1690 involves a multi-step process where the linker, derived from this compound, connects the STAT6-binding ligand to the E3 ligase-recruiting moiety. The following is a representative experimental protocol for the synthesis of a key intermediate in the formation of such a PROTAC, illustrating the utility of this compound.

This protocol describes the initial alkylation step to attach the this compound linker to a nitrogen-containing E3 ligase ligand precursor.

Materials:

-

This compound

-

E3 Ligase Ligand Precursor (e.g., a derivative of lenalidomide with a free secondary amine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of the E3 Ligase Ligand Precursor (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkyne-functionalized E3 ligase ligand.

The terminal alkyne of this intermediate is then available for a subsequent click chemistry reaction with an azide-functionalized STAT6 binding ligand to complete the synthesis of the PROTAC.

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in CuAAC, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage. This reaction is widely used for bioconjugation, materials science, and drug discovery.[5][6][7][8][9]

This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an azide with this compound.

Materials:

-

This compound

-

Organic Azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with DCM (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 1,2,3-triazole product.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira Coupling

The terminal alkyne of this compound can also undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated systems.[10][11][12][13]

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl Halide (e.g., Iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Add the anhydrous solvent, followed by the amine base.

-

Add this compound (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Conclusion

This compound is a commercially accessible and highly versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its dual functionality enables its use as a linker in the rapidly evolving field of PROTACs and allows for the construction of complex molecules through well-established reactions like CuAAC and Sonogashira coupling. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 7-Bromohept-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Bromohept-1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in advanced organic synthesis, particularly in the construction of complex molecular architectures and as a linker in Proteolysis Targeting Chimeras (PROTACs). Given its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] While specific experimental data for some physical properties are limited, the following table summarizes available information. For context, properties of the closely related compound 7-bromo-1-heptene are also provided.

| Property | Value for this compound | Value for 7-Bromo-1-heptene (for comparison) | Source |

| Molecular Formula | C₇H₁₁Br | C₇H₁₃Br | [2] |

| Molecular Weight | 175.07 g/mol | 177.08 g/mol | [2] |

| CAS Number | 81216-14-0 | 4117-09-3 | |

| Appearance | Liquid | Colorless liquid | |

| Boiling Point | Data not available | 27 °C at 1 mmHg | |

| Density | Data not available | 1.162 g/mL at 25 °C | |

| Flash Point | Data not available | 58.3 °C (closed cup) | |

| Storage Temperature | 2-8°C, sealed in dry conditions | Store in a cool place | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Flammable liquids | Category 2 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Source:[2]

Signal Word: Danger

Hazard Pictograms:

Hazard and Precautionary Statements

Hazard Statements: [2]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precaution |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use non-sparking tools. |

| P243 | Take action to prevent static discharges. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash it before reuse. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-certified organic vapor respirator should be used.[4]

Storage

-

Store in a tightly closed container in a dry, well-ventilated area.[3]

-

Keep in a cool place, with recommended storage at 2-8°C.

-

Store away from incompatible materials and sources of ignition.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides and hydrogen bromide.[5]

Experimental Protocols

This compound is a key reagent in several important organic transformations. The following sections provide detailed methodologies for its use in Sonogashira coupling and as a PROTAC linker.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is widely used to form carbon-carbon bonds.[6]

General Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Base: A suitable solvent (e.g., THF, triethylamine) is degassed by bubbling with an inert gas for at least 30 minutes. Triethylamine often serves as both the solvent and the base.[7]

-

Reaction Setup: To a reaction flask, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the amine salt precipitate. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Use as a PROTAC Linker

This compound serves as a versatile linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.[8] The alkyne and bromide functionalities allow for sequential conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

General Synthetic Strategy:

-

First Conjugation (e.g., Sonogashira Coupling): The terminal alkyne of this compound is coupled to an aryl halide-functionalized POI ligand using the Sonogashira reaction conditions described previously.

-

Purification: The resulting POI-linker conjugate is purified by chromatography.

-

Second Conjugation (e.g., Nucleophilic Substitution): The bromide of the POI-linker conjugate is then displaced by a nucleophilic group (e.g., an amine or thiol) on the E3 ligase ligand. This reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA).

-

Final Purification: The final PROTAC molecule is purified by preparative HPLC.

Emergency Procedures

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleaning: Absorb with an inert absorbent material (e.g., vermiculite, sand, or earth) and dispose of as hazardous waste. Use non-sparking tools.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

- 1. This compound | 81216-14-0 [m.chemicalbook.com]

- 2. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1-heptene - Safety Data Sheet [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromohept-1-yne: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-1-yne is a valuable bifunctional molecule utilized in the synthesis of complex organic compounds, particularly in the fields of pharmaceuticals and materials science. Its utility is derived from the presence of two reactive centers: a terminal alkyne and a primary alkyl bromide. Understanding the stability of this compound is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This technical guide provides an in-depth analysis of the stability of this compound, outlines recommended storage conditions, and presents a general protocol for stability assessment based on established principles of organic chemistry and pharmaceutical stability testing.

Introduction

This compound (CAS No: 81216-14-0) possesses a molecular structure that lends itself to a variety of chemical transformations. The terminal alkyne can participate in reactions such as Sonogashira couplings, "click" chemistry, and hydrofunctionalizations, while the bromo group is amenable to nucleophilic substitution and the formation of organometallic reagents. However, these same reactive functional groups also represent potential sites for degradation if the compound is not handled and stored correctly. This guide synthesizes available information and chemical principles to provide a comprehensive overview of the stability and optimal storage of this compound.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in public literature, a robust stability profile can be inferred from the known chemistry of its constituent functional groups: the terminal alkyne and the primary alkyl bromide.

The Terminal Alkyne Moiety

Terminal alkynes are generally more reactive than their internal counterparts. The primary stability concerns for the alkyne group in this compound include:

-

Oxidative Cleavage: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the triple bond, leading to the formation of carboxylic acids and carbon dioxide.[1][2][3] Atmospheric oxygen can also lead to slower oxidative degradation over time, particularly in the presence of light or metal catalysts.

-

Polymerization: Under certain conditions, such as exposure to heat, light, or certain metal catalysts, terminal alkynes can undergo polymerization.

-

Deprotonation: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by strong bases (e.g., sodium amide, Grignard reagents) to form an acetylide.[4][5] While this is a key aspect of its synthetic utility, unintentional deprotonation by basic contaminants can lead to undesired reactions or degradation.

The Alkyl Bromide Moiety

The carbon-bromine bond in this compound is a potential site for both nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles. This includes common laboratory solvents and reagents. For example, storage in protic solvents like methanol or ethanol could lead to slow solvolysis.

-

Elimination Reactions: In the presence of a base, this compound can undergo elimination to form an alkene.

-

Light Sensitivity: Alkyl halides can be sensitive to light, which can promote the formation of radical intermediates and lead to decomposition.[6] It is a common practice to store alkyl halides in amber or opaque containers.[6]

-

Hydrolysis: Contact with moisture can lead to the slow hydrolysis of the alkyl bromide to the corresponding alcohol, 7-hydroxyhept-1-yne, with the formation of hydrobromic acid.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][7][8][9] | To minimize the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the alkyne moiety. |

| Container | Tightly sealed, amber glass vial or bottle | To protect from moisture and light.[1][7][8][9] |

| Environment | Dry, well-ventilated area[4][7] | To prevent hydrolysis and ensure safe handling of a volatile compound. |

Handling Precautions

-

Avoid contact with strong bases, strong oxidizing agents, and strong acids.

-

Handle under an inert atmosphere whenever possible to minimize exposure to air and moisture.[10]

-

Use in a well-ventilated area, such as a fume hood.

-

Avoid exposure to direct sunlight and other sources of UV radiation.

-

Keep away from sources of ignition as it is a flammable liquid.[5]

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective

To assess the intrinsic stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

Materials and Methods

-

This compound

-

HPLC grade solvents (acetonitrile, water)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Experimental workflow for a forced degradation study of this compound.

Procedure

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at regular intervals and dilute for HPLC analysis.

-

Thermal Degradation: Store a sample of solid this compound in an oven at 60°C. At regular intervals, dissolve a portion of the solid in acetonitrile for HPLC analysis.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Significant degradation products should be further investigated, for instance, by mass spectrometry, to elucidate their structures.

Potential Degradation Pathways

Based on the chemical principles outlined, the following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a reactive and versatile building block. Its stability is intrinsically linked to the reactivity of its terminal alkyne and primary alkyl bromide functionalities. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and light-protected environment, the shelf-life of this compound can be maximized. For applications requiring a high degree of purity and certainty about the material's integrity, conducting a forced degradation study is a prudent step to fully characterize its stability profile. This knowledge is critical for the successful development of robust and reproducible synthetic methodologies in research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aspirationsinstitute.com [aspirationsinstitute.com]

- 7. acdlabs.com [acdlabs.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

Quantum Chemical Calculations for 7-Bromohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-1-yne is a bifunctional molecule of significant interest in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the orthogonal reactivity of its terminal alkyne and primary alkyl bromide moieties. A thorough understanding of its molecular properties is crucial for optimizing its application in complex molecular architectures. As experimental data, such as crystal structures, are not publicly available, quantum chemical calculations provide an indispensable tool for elucidating its geometric and electronic characteristics. This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of this compound, presents expected quantitative data in a structured format, and provides visualizations for key workflows.

Introduction

This compound (C₇H₁₁Br) is a valuable building block in modern organic synthesis.[1] Its terminal alkyne group allows for a variety of coupling reactions, such as Sonogashira coupling and click chemistry, while the bromo- functional group provides a handle for nucleophilic substitution or the formation of organometallic reagents.[1] A prominent application of this molecule is in the synthesis of PROTACs, where it serves as a linker to connect an E3 ligase ligand to a target protein ligand.[1]

Given the absence of an experimental crystal structure, computational methods are paramount for understanding the molecule's three-dimensional geometry, bond characteristics, and vibrational properties. This guide details a robust protocol for performing such calculations and presents a summary of expected results based on established theoretical principles and experimental data from analogous compounds.

Computational Methodology

A detailed protocol for the quantum chemical calculations of this compound is provided below. This methodology is based on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.

Software

A variety of computational chemistry software packages can be employed for these calculations. Open-source options include ORCA and GAMESS, while commercial packages like Gaussian and Spartan are also widely used. The choice of software will not significantly alter the fundamental results if the same level of theory and basis set are applied.

Geometry Optimization